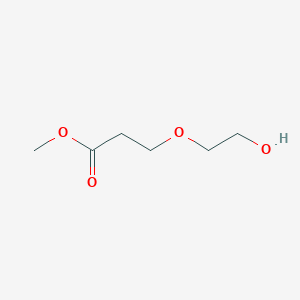

Methyl 3-(2-hydroxyethoxy)propanoate

説明

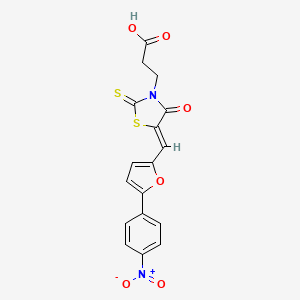

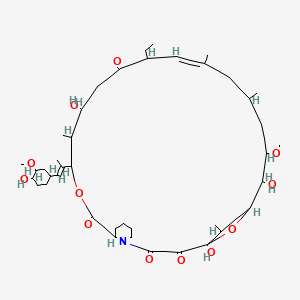

“Methyl 3-(2-hydroxyethoxy)propanoate” is a chemical compound with the molecular formula C6H12O4 . It has a molecular weight of 148.16 and a monoisotopic mass of 192.099777 Da . It is also known by its IUPAC name "methyl 3-(2-hydroxyethoxy)propanoate" .

Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-hydroxyethoxy)propanoate” consists of 6 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-(2-hydroxyethoxy)propanoate” has a molecular weight of 148.16 . It is recommended to be stored in a freezer .科学的研究の応用

Herbicide Mechanism and Selectivity

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related compound, acts as a selective herbicide for controlling wild oats in wheat. It functions as an auxin antagonist, inhibiting auxin-stimulated elongation in oat and wheat coleoptiles. This compound and its metabolite, dichlofop, display distinct biological activities affecting root growth and development, highlighting the complex interactions of herbicidal compounds within plant systems (Shimabukuro et al., 1978).

Photopolymerization and Tissue Engineering

In tissue engineering, the photoinitiator 2-hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone (Irgacure 2959) demonstrates minimal toxicity across a range of mammalian cell types and species. It's used for polymerizing hydrogels and cell encapsulation, showing the importance of selecting biocompatible materials for medical applications (Williams et al., 2005).

Hydrothermal Degradation and Kinetics

The hydrothermal degradation and kinetic studies of compounds like 1,3-Dihydroxy-2-Propanone offer insights into the transformation processes of organic materials under high temperature and pressure. These studies provide a foundation for understanding the stability and degradation pathways of similar compounds in various environmental and industrial contexts (Bonn et al., 1985).

Antioxidant Applications

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate, loaded by mesoporous silica nanoparticles (MSNs), serves as an effective antioxidant for synthetic ester lubricant oils. The combination of MSNs and this compound significantly enhances the oxidative stability of oils, illustrating the potential of nano-engineered additives in industrial applications (Huang et al., 2018).

Fenton Processes and Environmental Remediation

The use of certain compounds as redox mediators in Fenton processes demonstrates improved efficiency in dye decolorization, indicating their potential in wastewater treatment and environmental remediation efforts. These findings underscore the role of chemical mediators in enhancing the degradation of pollutants through advanced oxidative processes (Santana et al., 2019).

Safety and Hazards

作用機序

Target of Action

Methyl 3-(2-hydroxyethoxy)propanoate is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound acts as a linker molecule in PROTACs, connecting the ligand for the target protein with the ligand for the E3 ubiquitin ligase . This allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The action of Methyl 3-(2-hydroxyethoxy)propanoate, as part of a PROTAC, affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell, playing a crucial role in maintaining cellular homeostasis . By causing the degradation of specific target proteins, PROTACs can modulate various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The pharmacokinetics of protacs, in general, are complex due to their bifunctional nature . Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact the bioavailability and efficacy of PROTACs .

Result of Action

The result of the action of Methyl 3-(2-hydroxyethoxy)propanoate, as part of a PROTAC, is the degradation of the target protein . This can lead to a variety of cellular effects depending on the role of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially ameliorate the disease .

Action Environment

The action of Methyl 3-(2-hydroxyethoxy)propanoate, and PROTACs in general, can be influenced by various environmental factors. These include the presence of the target protein and E3 ligase, the cellular concentration of ubiquitin, and the activity of the proteasome . Additionally, factors such as pH and temperature can affect the stability and efficacy of the PROTAC .

特性

IUPAC Name |

methyl 3-(2-hydroxyethoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-9-6(8)2-4-10-5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAKPCZOXXRLJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10579595 | |

| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-hydroxyethoxy)propanoate | |

CAS RN |

93673-82-6 | |

| Record name | Methyl 3-(2-hydroxyethoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10579595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B1673880.png)

![N-(1H-indazol-5-yl)-N'-[2-(1H-indol-3-yl)ethyl]-6-methoxy-1,3,5-triazine-2,4-diamine](/img/structure/B1673881.png)

![2-[3-methoxy-2-propoxy-5-[(2R,5R)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethanol](/img/structure/B1673891.png)

![(18Z)-1,14,24-Trihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23-methoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[23.2.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1673896.png)

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)